molecular formula C8H13NO2 B12571704 Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 355137-55-2

Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

Cat. No.: B12571704
CAS No.: 355137-55-2
M. Wt: 155.19 g/mol
InChI Key: VRGNZJXPLHNUMV-UHFFFAOYSA-N
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Description

Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a bicyclic heptane ring fused with a dioxolane ring, incorporating a nitrogen atom within the bicyclic framework. The presence of the spiro linkage imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentene derivative with a suitable amine and a dioxolane precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] are explored for their therapeutic potential. They may exhibit activity against certain diseases due to their ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: A simpler analog without the dioxolane ring.

    2-Azabicyclo[2.2.1]heptane: Another analog with a different nitrogen placement.

    Bicyclo[2.2.1]heptane: A non-nitrogenous analog.

Uniqueness

Spiro[7-azabicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts significant rigidity and stability. The presence of both nitrogen and oxygen atoms within the rings allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

355137-55-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,2'-7-azabicyclo[2.2.1]heptane]

InChI

InChI=1S/C8H13NO2/c1-2-7-8(5-6(1)9-7)10-3-4-11-8/h6-7,9H,1-5H2

InChI Key

VRGNZJXPLHNUMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CC1N2)OCCO3

Origin of Product

United States

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